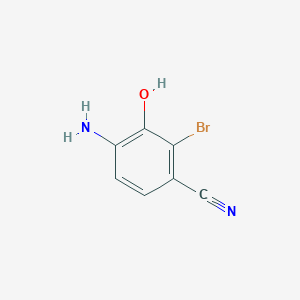

4-Amino-2-bromo-3-hydroxybenzonitrile

Übersicht

Beschreibung

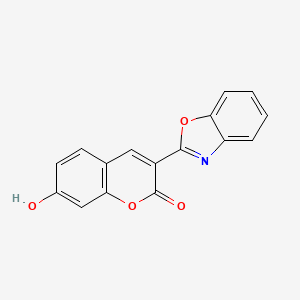

Molecular Structure Analysis

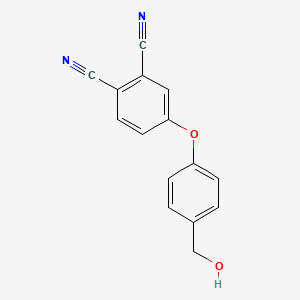

The molecular structure of 4-Amino-2-bromo-3-hydroxybenzonitrile consists of a benzene ring with substituents. The key features include the amino group (-NH2), bromine atom (Br), and hydroxyl group (-OH). Refer to the ChemSpider entry for a visual representation.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Plants

A study by Stalker et al. (1988) explored the use of a specific gene, bxn, from Klebsiella ozaenae, which encodes a nitrilase that converts bromoxynil (a herbicide structurally similar to 4-Amino-2-bromo-3-hydroxybenzonitrile) into a less toxic form. The gene was expressed in transgenic tobacco plants, conferring resistance to bromoxynil, indicating a potential approach for developing herbicide resistance in plants (Stalker, McBride, & Malyj, 1988).

Synthesis of Biologically Active Compounds

Wang et al. (2016) described the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound synthesized from 4-hydroxybenzonitrile, which is structurally related to this compound. This compound is an important intermediate in the production of biologically active compounds, including febuxostat (Wang et al., 2016).

Cancer Research

Pilon et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds, including derivatives of 4-aminobenzonitrile, demonstrating strong activity against colorectal and triple-negative breast cancer cells. This suggests potential applications of structurally similar compounds like this compound in cancer research (Pilon et al., 2020).

Environmental Toxicology and Chemistry

Studies by Knight et al. (2003) and Kochany (1992) have investigated the biotransformation and photodegradation of bromoxynil (a related compound to this compound), under various conditions, contributing to the understanding of its behavior in the environment. These findings could be relevant to the environmental impact and degradation pathways of this compound (Knight, Berman, & Häggblom, 2003); (Kochany, 1992).

Amidination Reagent for Proteins

Müller and Pfleiderer (1978) developed an amidination reagent synthesized from 4-hydroxybenzonitrile, a compound structurally related to this compound. This reagent can be used for protein modification, showcasing an application in biochemical research (Müller & Pfleiderer, 1978).

Asymmetric Synthesis in Organic Chemistry

Colson et al. (1998) reported an efficient asymmetric synthesis method involving 4-aminobenzonitrile, which is structurally similar to this compound. This highlights its potential use in developing methods for asymmetric synthesis in organic chemistry (Colson et al., 1998).

Safety and Hazards

- Safety Data Sheet : Refer to the MSDS for detailed safety information.

Eigenschaften

IUPAC Name |

4-amino-2-bromo-3-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUIJZQPLIBOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652169 | |

| Record name | 4-Amino-2-bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676124-40-6 | |

| Record name | 4-Amino-2-bromo-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

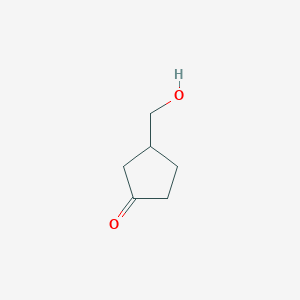

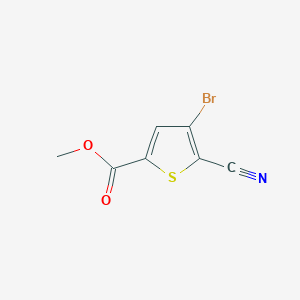

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)

![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)